[(2,4-Dichlorophenyl)methyl](prop-2-en-1-yl)amine hydrochloride
Description
This compound is a secondary amine hydrochloride salt featuring a 2,4-dichlorophenylmethyl group attached to an allyl (prop-2-en-1-yl) amine. Its CAS number is 103040-52-4 , and it is structurally characterized by:
- Aromatic substituents: Two chlorine atoms at the 2- and 4-positions of the phenyl ring, enhancing lipophilicity and electron-withdrawing effects.
- Hydrochloride salt: Improves solubility in polar solvents and stability for industrial or pharmacological applications.
Properties
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]prop-2-en-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N.ClH/c1-2-5-13-7-8-3-4-9(11)6-10(8)12;/h2-4,6,13H,1,5,7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQGBYJYGASYIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=C(C=C(C=C1)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103040-52-4 | |
| Record name | Benzenemethanamine, 2,4-dichloro-N-2-propen-1-yl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103040-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
(2,4-Dichlorophenyl)methylamine hydrochloride is an organic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
Overview of the Compound
The compound is characterized by a dichlorophenyl group attached to a methyl group, which is further connected to a prop-2-en-1-ylamine moiety. This structure suggests potential interactions with various biological targets, leading to diverse pharmacological effects.
Research indicates that compounds similar to (2,4-Dichlorophenyl)methylamine hydrochloride may interact with specific molecular targets and pathways.
- Target Interaction : It is suggested that these compounds can bind to enzymes or receptors, modulating their activity and leading to various biological responses such as inhibition of cell growth or induction of apoptosis in cancer cells.
- Biochemical Pathways : Similar compounds have been shown to affect the mitochondrial membrane potential in Trypanosoma cruzi, a parasite responsible for Chagas disease. This interaction may inhibit the proliferation of the parasite in infected cell cultures.
Biological Activities
The biological activities associated with (2,4-Dichlorophenyl)methylamine hydrochloride include:
Antimicrobial and Antifungal Properties :
Investigations have revealed its potential as an antimicrobial agent, with studies indicating effectiveness against various pathogens. The compound's structure suggests it may disrupt microbial cell membranes, leading to cell lysis.
Neuroprotective Effects :
Research has highlighted neuroprotective properties, particularly in models of neuroinflammation. For instance, compounds structurally related to (2,4-Dichlorophenyl)methylamine hydrochloride have been shown to attenuate the release of pro-inflammatory cytokines and nitric oxide in activated microglia, indicating a potential role in treating neurodegenerative diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
Pharmacokinetics
Pharmacokinetic studies suggest that similar compounds exhibit low metabolic stability but align well with permeability and hepatic clearance profiles. This characteristic could enhance their therapeutic potential while necessitating careful consideration during drug development.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution Patterns and Structural Variations
The compound’s structural analogs differ in aromatic substituents, amine side chains, or halogenation patterns. Key examples include:
Table 1: Structural and Property Comparison
| Compound Name (CAS) | Aromatic Group | Amine Chain | Molecular Weight | H-Bond Donors/Acceptors | Key Properties |
|---|---|---|---|---|---|
| Target Compound (103040-52-4) | 2,4-Dichlorophenyl | Allyl (prop-2-en-1-yl) | 248.56 (calc.) | 2 / 2 (est.) | High lipophilicity, potential CNS activity |
| N-(4-Chlorobenzyl)-2-propen-1-amine HCl (23530-84-9) | 4-Chlorophenyl | Allyl | 216.11 (calc.) | 2 / 2 | Reduced steric hindrance vs. dichloro analog |
| (Prop-2-en-1-yl)(pyridin-4-ylmethyl)amine diHCl (878775-54-3) | Pyridin-4-yl | Allyl | 207.14 (calc.) | 3 / 2 | Polar surface area = 24.9 Ų; enhanced solubility in water |
| (2-Fluorophenyl)methylamine HCl (sc-342740) | 2-Fluorophenyl | Allyl | 205.67 (calc.) | 2 / 2 | Electronegative fluorine may increase metabolic stability |
| (4-Methylphenyl)methylamine HCl (1050167-11-7) | 4-Methylphenyl | Propargyl (prop-2-yn-1-yl) | 195.72 (calc.) | 2 / 1 | Rigid propargyl chain may limit conformational flexibility |
| (2,4-Dichlorophenyl)methylamine HCl (100707-54-8) | 2,4-Dichlorophenyl | Isopropyl (propan-2-yl) | 252.58 (calc.) | 2 / 1 | Branched chain increases steric bulk; industrial-grade purity (99%) |
Key Findings from Comparative Analysis
Aromatic Substitution Effects: The 2,4-dichlorophenyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to mono-chloro or non-halogenated analogs (e.g., pyridinyl in ). This enhances membrane permeability but may reduce aqueous solubility.
Amine Chain Modifications :
- Allyl vs. Propargyl : The allyl group in the target compound offers greater rotational freedom than the rigid propargyl chain in , which could influence binding to enzymatic or receptor sites.
- Branched Chains : The isopropyl analog () exhibits higher steric hindrance, which may reduce interaction efficacy with flat binding pockets compared to the linear allyl chain.
Hydrochloride salts universally enhance solubility; however, the number of H-bond donors/acceptors varies with substituents (e.g., diHCl in vs. single HCl in the target compound).
Industrial and Synthetic Relevance :
- The target compound and its isopropyl analog () are available industrially at 99% purity, suggesting optimized synthetic routes. In contrast, fluorinated or propargyl derivatives () are less commonly commercialized.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
